1-[(3-Bromophenyl)methyl]piperidin-3-ol
Description
1-[(3-Bromophenyl)methyl]piperidin-3-ol is a piperidine derivative featuring a hydroxyl group at the 3-position of the piperidine ring and a 3-bromobenzyl substituent on the nitrogen atom. The bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects, which can influence both physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(15)9-14/h1,3-4,7,12,15H,2,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTUBWGTBJKPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromophenyl)methyl]piperidin-3-ol typically involves the reaction of 3-bromobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction can be represented as follows:
3-Bromobenzyl chloride+Piperidin-3-olBase1-[(3-Bromophenyl)methyl]piperidin-3-ol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromophenyl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or an aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl-substituted piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]piperidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocyclic Ring Variants
(a) 1-[(3-Bromophenyl)methyl]azetidin-3-ol (CAS 13434-19-0)
- Structure : Replaces the six-membered piperidine ring with a four-membered azetidine ring.
- The hydroxyl group at the 3-position is retained, but the reduced ring size may alter hydrogen-bonding interactions .
(b) 1-(3-Bromophenyl)pyrrolidin-3-ol (CAS 1355335-99-7)
- Structure : Features a five-membered pyrrolidine ring instead of piperidine.
- Impact : The pyrrolidine ring introduces a different dihedral angle and electron density profile. The hydroxyl group at the 3-position may interact with targets similarly, but the ring size affects steric hindrance and solubility .
(c) 1-Benzylpiperidin-3-ol Hydrochloride
Functional Group Modifications
(a) 1-(4-Octylphenethyl)piperidin-3-ol (RB-019)
- Structure : Features a long aliphatic chain (4-octylphenethyl) instead of the 3-bromobenzyl group.
- Biological Activity : Demonstrates 6.1-fold selectivity for sphingosine kinase 1 (SK1) over SK2, attributed to the hydrophobic chain enhancing interactions with SK1’s lipid-binding domain. The 3-hydroxyl group is critical for hydrogen bonding with catalytic residues .
(b) Halogen-Substituted Chalcones (e.g., (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on)
- Structure : Shares the 3-bromophenyl group but incorporates a chalcone backbone (α,β-unsaturated ketone).
- Biological Activity : Exhibits cytotoxic activity against MCF-7 breast cancer cells (IC50 = 42.22 μg/mL). The α,β-unsaturated system enables Michael addition reactions with cellular thiols, a mechanism absent in piperidin-3-ol derivatives .
Pharmacological and Chemical Properties
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 1-[(3-Bromophenyl)methyl]piperidin-3-ol | 256.1 | ~2.8 | <1 (low) |
| 1-[(3-Bromophenyl)methyl]azetidin-3-ol | 242.1 | ~2.5 | ~5 |
| RB-019 | 307.5 | ~5.2 | <0.1 |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | 315.2 | ~3.9 | ~0.3 |
Key Observations :
- Bromine increases molecular weight and lipophilicity, reducing solubility.
- Smaller rings (azetidine) improve solubility but may limit bioactivity.
Key Observations :
- Piperidin-3-ol derivatives with hydrophobic substituents (e.g., RB-019) show enzyme selectivity.
- Chalcones with bromophenyl groups exhibit cytotoxicity via distinct mechanisms.
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